Cas no 2137066-10-3 ((2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol)

(2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- EN300-843974
- (2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol
- 2137066-10-3
- (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol
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- MDL: MFCD31590519
- Inchi: 1S/C11H17NO2/c1-9-3-2-4-10(5-9)6-12-7-11(14)8-13/h2-5,11-14H,6-8H2,1H3/t11-/m1/s1
- InChI Key: XSPFATPATOXLGF-LLVKDONJSA-N
- SMILES: O[C@@H](CO)CNCC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5Ų
- XLogP3: 0.4
(2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843974-2.5g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 2.5g |
$1230.0 | 2025-03-21 | |
Enamine | EN300-843974-0.05g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 0.05g |
$528.0 | 2025-03-21 | |
Enamine | EN300-843974-0.5g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 0.5g |
$603.0 | 2025-03-21 | |
Enamine | EN300-843974-10g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 10g |
$2701.0 | 2023-09-02 | ||
Enamine | EN300-843974-0.1g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 0.1g |
$553.0 | 2025-03-21 | |
Enamine | EN300-843974-10.0g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 10.0g |
$2701.0 | 2025-03-21 | |
Enamine | EN300-843974-0.25g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 0.25g |
$579.0 | 2025-03-21 | |
Enamine | EN300-843974-1.0g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 1.0g |
$628.0 | 2025-03-21 | |
Enamine | EN300-843974-5.0g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 95.0% | 5.0g |
$1821.0 | 2025-03-21 | |
Enamine | EN300-843974-1g |
(2R)-3-{[(3-methylphenyl)methyl]amino}propane-1,2-diol |
2137066-10-3 | 1g |
$628.0 | 2023-09-02 |
(2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol Related Literature
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol
Comprehensive Overview of (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol (CAS No. 2137066-10-3)
(2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol, with the CAS number 2137066-10-3, is a chiral amino alcohol derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its stereospecific (2R) configuration and 3-methylphenylmethylamino functional group, is a versatile intermediate in the synthesis of bioactive molecules. Its unique structure makes it a valuable candidate for drug development, particularly in targeting neurological disorders and metabolic pathways.
The growing interest in chiral building blocks like (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol aligns with the pharmaceutical industry's focus on enantioselective synthesis. Researchers are increasingly exploring its potential in designing G-protein-coupled receptor (GPCR) modulators, a hot topic in drug discovery due to their role in treating conditions like chronic pain and inflammatory diseases. The compound's diol moiety also offers opportunities for prodrug development, a strategy widely discussed in AI-driven drug design forums.
From a synthetic chemistry perspective, CAS 2137066-10-3 exemplifies the importance of green chemistry principles. Recent publications highlight its use in catalytic asymmetric reactions, reducing waste and improving yield—a key concern for sustainable manufacturing. Its water-soluble properties further align with trends in biocompatible solvent systems, a frequent search term among medicinal chemists optimizing drug delivery platforms.
The 3-methylphenyl group in this compound has sparked discussions in structure-activity relationship (SAR) studies, particularly for CNS-targeting therapeutics. Computational models suggest its potential in crossing the blood-brain barrier (BBB), a major challenge in neuropharmacology. This relevance to neurodegenerative disease research makes it a recurring subject in machine learning-based compound screening databases.
Analytical characterization of (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol often involves advanced techniques like chiral HPLC and NMR spectroscopy, reflecting industry demands for high-purity intermediates. The compound's stability under physiological pH makes it suitable for preclinical formulation studies, another trending topic in pharmacokinetic optimization literature.
In material science applications, the diol functionality of CAS 2137066-10-3 enables its use as a crosslinking agent for biodegradable polymers. This connects to the booming interest in sustainable biomaterials, frequently searched alongside drug-eluting implants and tissue engineering scaffolds. Its low cytotoxicity profile (as per recent in vitro assays) further supports these applications.
Patent analyses reveal that derivatives of (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol are being explored for allosteric modulation applications, particularly in ion channel therapeutics—a rapidly growing segment in precision medicine. The compound's conformational flexibility allows for diverse molecular interactions, making it a subject of molecular dynamics simulations in computational chemistry circles.
Quality control protocols for 2137066-10-3 emphasize residual solvent monitoring and enantiomeric excess verification, addressing regulatory concerns in ICH guideline compliance. These procedures align with current Good Manufacturing Practice (cGMP) standards, a critical consideration for contract research organizations (CROs) handling this material.
The metabolic fate of (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol is being investigated using LC-MS/MS techniques, with preliminary data suggesting favorable hepatic clearance profiles. Such pharmacokinetic studies respond to the pharmaceutical industry's need for ADMET-optimized compounds, a dominant theme in drug candidate selection workflows.
Emerging applications in radiopharmaceutical chemistry leverage the compound's amine group for chelator conjugation, enabling PET tracer development. This positions CAS 2137066-10-3 at the intersection of diagnostic imaging and theranostic research, two rapidly evolving fields in personalized medicine.
Scale-up synthesis of (2R)-3-{(3-methylphenyl)methylamino}propane-1,2-diol presents interesting challenges in continuous flow chemistry systems, a trending solution for process intensification. Recent publications discuss optimized catalyst recycling methods that enhance the compound's cost-effectiveness in industrial production.
In conclusion, 2137066-10-3 represents a multifaceted compound with applications spanning drug discovery, material science, and diagnostic development. Its structural features and synthetic versatility continue to inspire innovative research across multiple disciplines, making it a compelling subject for both academic and industrial investigations.
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